N2-METHYL-2/'-DEOXYGUANOSINE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

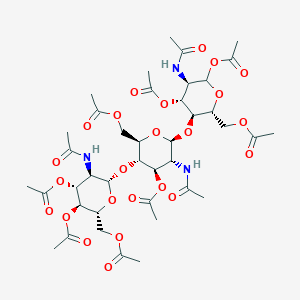

Synthesis Analysis

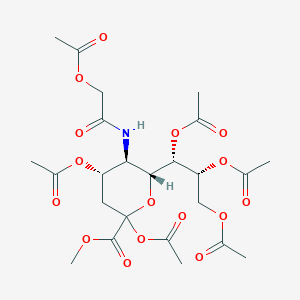

The synthesis of N2-Methyl-2'-deoxyguanosine and similar compounds involves complex chemical reactions. For example, 3-methyl-2'-deoxyguanosine is obtained from 2'-deoxyguanosine through a sequence that includes conversion into a tricyclic derivative followed by methylation, demonstrating a method to produce structurally related nucleosides. This process highlights the intricate steps required to achieve specific methylations of nucleosides (Golankiewicz, Ostrowski, & Folkman, 1990). Moreover, a one-step synthesis approach for O6-Methyl-2′-deoxyguanosine and related methylated nucleosides has been described, emphasizing the diversity in synthetic methods available for such modifications (Bernadou, Blandin, & Meunier, 1983).

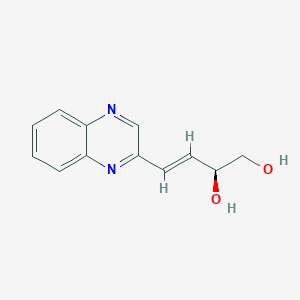

Molecular Structure Analysis

The molecular structure of N2-Methyl-2'-deoxyguanosine and its impact on nucleic acid conformation has been a subject of study. The crystal structure analysis of N2-methylguanosine, a related compound, revealed how methylation affects stacking and conformation within nucleic acids. Methylation at the N2 position leads to alterations in stacking interactions and conformation changes that are significant for understanding how such modifications influence nucleic acid structure and function (Ginell & Parthasarathy, 1978).

Chemical Reactions and Properties

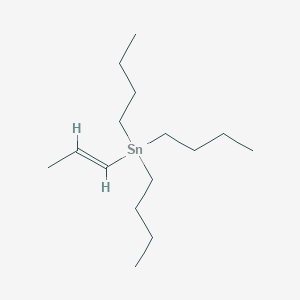

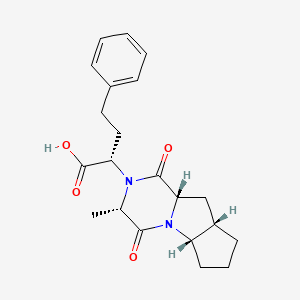

The chemical behavior of N2-Methyl-2'-deoxyguanosine includes its reactivity towards other compounds and its stability. Research on N2-deoxyguanosine adducts with dietary mutagens illustrates the chemical reactivity of modified nucleosides and their potential role in mutagenesis and carcinogenesis. The synthesis of these adducts using palladium-catalyzed reactions highlights the diverse chemical interactions that modified nucleosides can undergo (Stover & Rizzo, 2004).

Wissenschaftliche Forschungsanwendungen

Detection and Quantification of DNA Adducts

A significant application of N2-methyl-2'-deoxyguanosine in scientific research is in the detection and quantification of DNA adducts. Shields et al. (1990) developed a highly sensitive assay combining high-performance liquid chromatography and 32P-postlabeling for detecting N7-methyl-2'-deoxyguanosine, a closely related adduct, demonstrating the assay's sensitivity to one adduct in 10^7 unmodified 2'-deoxyguanosine bases. This technique enhances the detection of DNA methylated by exogenous alkylating agents, contributing to our understanding of DNA damage and repair mechanisms Shields et al., 1990.

Mechanistic Insights into DNA Adduct Formation

Research has also delved into the mechanisms of DNA adduct formation. Matsuda et al. (2007) investigated the formation of N2-ethylidene-2'-deoxyguanosine, a major DNA adduct induced by acetaldehyde, in the liver DNA of aldehyde dehydrogenase (Aldh)-2-knockout mice. This study highlighted the influence of alcohol consumption and Aldh2 genotype on DNA damage levels, providing crucial insights into the risk factors associated with adduct formation and their potential carcinogenic implications Matsuda et al., 2007.

Synthesis and Biological Implications of N2-Deoxyguanosine Adducts

Another application area is the synthesis and study of biological implications of N2-deoxyguanosine adducts. Stover and Rizzo (2004) achieved the synthesis of the minor N2-adduct of deoxyguanosine, utilizing the Buchwald-Hartwig palladium-catalyzed N-arylation reaction. This synthetic achievement provides a foundation for further biological studies to understand the mutagenic potential of dietary mutagens and their interactions with DNA Stover & Rizzo, 2004.

Influence on DNA Repair Mechanisms

Research by Yasui et al. (2001) explored the miscoding properties of N2-Me-dG, demonstrating its potential to generate G→A transition mutations. This study used a site-specifically modified oligodeoxynucleotide containing N2-Me-dG as the template in primer extension reactions, revealing preferential incorporation of the correct base opposite the lesion along with misincorporation of dTMP. The findings provide valuable insights into how N2-methyl-2'-deoxyguanosine lesions could influence DNA replication fidelity and contribute to mutagenesis Yasui et al., 2001.

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

19916-77-9 |

|---|---|

Produktname |

N2-METHYL-2/'-DEOXYGUANOSINE |

Molekularformel |

C11H15N5O4 |

Molekulargewicht |

281.27 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)

![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)